molecular formula C12H9N3O2S B1621063 Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate CAS No. 886361-36-0

Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate

Cat. No. B1621063
M. Wt: 259.29 g/mol
InChI Key: RKIMWRDVYVWWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate” is a chemical compound. Based on its name, it contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is fused with a carboxylate group, an amino group, and a cyanophenyl group .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely contains a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. Attached to this ring is a carboxylate group (COO-), an amino group (NH2), and a cyanophenyl group (C6H4CN) .

Scientific Research Applications

  • Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives :

    • Application: These compounds have a wide range of interesting biological activities .
    • Method: The most useful method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .
    • Results: Their huge potential in drug discovery has inspired a wide array of synthetic work .
  • Indole derivatives :

    • Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Method: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
    • Results: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea :

    • Application: This compound is a smoothened receptor inhibitor which was confirmed to have a potential impact on a variety of blood-related cancers .
    • Method: The transaminase ATA-036 was employed to synthesize this compound .
    • Results: The synthesis achieved 99% e.e. value and 85% yield .
  • 2-Amino-3-cyano-4H-chromenes :

    • Application: 2-Amino-3-cyano-4H-chromenes are structural core motifs that received increasing attention in the last years due to their interesting potential pharmacological properties .
    • Method: The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .
    • Results: Their huge potential in drug discovery has inspired a wide array of synthetic work .
  • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives :

    • Application: These derivatives were prepared and reported as antiviral agents .
    • Method: The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • Results: This compound showed inhibitory activity with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives :

    • Application: These derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
    • Method: Compounds like 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide were synthesized .
    • Results: These compounds are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
  • 2-Amino-3-cyano-4H-chromenes :

    • Application: 2-Amino-3-cyano-4H-chromenes are structural core motifs that received increasing attention in the last years due to their interesting potential pharmacological properties .
    • Method: The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .
    • Results: Their huge potential in drug discovery has inspired a wide array of synthetic work .
  • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives :

    • Application: These derivatives were prepared and reported as antiviral agents .
    • Method: The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • Results: This compound showed inhibitory activity with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives :

    • Application: These derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
    • Method: Compounds like 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide were synthesized .
    • Results: These compounds are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Safety And Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemical compounds with care and use appropriate safety measures .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could also involve studying its interactions with biological systems and potential medicinal uses .

properties

IUPAC Name

methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-17-11(16)9-10(18-12(14)15-9)8-4-2-7(6-13)3-5-8/h2-5H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIMWRDVYVWWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376941
Record name methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate

CAS RN

886361-36-0
Record name methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate
Reactant of Route 5
Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.